- Magnesium-Mediated Carbon-Carbon Bond Formation in Aqueous Media: Barbier-Grignard Allylation and Pinacol Coupling of AldehydesJournal of Organic Chemistry, 1999, 64(9), 3230-3236,
Cas no 936-58-3 (4-Phenyl-1-buten-4-ol)

4-Phenyl-1-buten-4-ol structure
Nombre del producto:4-Phenyl-1-buten-4-ol
Número CAS:936-58-3
MF:C10H12O
Megavatios:148.201683044434
MDL:MFCD00039617
CID:804060
PubChem ID:220119
4-Phenyl-1-buten-4-ol Propiedades químicas y físicas
Nombre e identificación
-
- Benzenemethanol, a-2-propen-1-yl-
- 4-Phenyl-1-buten-4-ol
- 1-PHENYL-3-BUTEN-1-OL
- 1-phenylbut-3-en-1-ol
- 1-Phenyl-but-3-en-1-ol
- RGKVZBXSJFAZRE-UHFFFAOYSA-N
- NSC2410
- UPENN_ABS_025
- 1-Phenyl-3-buten-1-ol #
- WSK_010
- Benzenemethanol, .alpha.-2-propenyl-
- NE41001
- P1329
- A9962
- 3-Buten-1-ol, 1-phenyl- (7CI, 8CI)
- Benzenemethanol, α-2-propenyl- (9CI)
- α-2-Propen-1-ylbenzenemethanol (ACI)
- 1-Hydroxy-1-phenyl-3-butene
- 4-Hydroxy-4-phenyl-1-butene
- 4-Phenyl-4-hydroxy-1-butene
- NSC 2410
- α-(Prop-2-en-1-yl)benzenemethanol
- α-2-Propenylbenzenemethanol
- α-Allylbenzyl alcohol
- Benzenemethanol, alpha-2-propen-1-yl-
- EN300-106199
- alpha-2-Propenylbenzenemethanol
- D92112
- CHEBI:131375
- NSC-2410
- 936-58-3
- 4-Phenyl-1-buten-4-ol, 97%
- SCHEMBL96509
- DTXSID50873266
- Benzenemethanol, alpha-2-propenyl-
- NCGC00161446-01
- alpha-2-Propen-1-ylbenzenemethanol
- D8Y58EE862
- 3-Buten-1-ol, 1-phenyl-
- 80735-94-0
- AS-57544
- MFCD00039617
- CS-0230926
- SY052128
- DB-056453
- AKOS004909699
-
- MDL: MFCD00039617
- Renchi: 1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-5,7-8,10-11H,1,6H2
- Clave inchi: RGKVZBXSJFAZRE-UHFFFAOYSA-N
- Sonrisas: OC(CC=C)C1C=CC=CC=1
Atributos calculados
- Calidad precisa: 148.08900
- Masa isotópica única: 148.088815002g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 3
- Complejidad: 114
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Xlogp3: 2.2
- Superficie del Polo topológico: 20.2
- Recuento de constructos de variantes mutuas: nothing
Propiedades experimentales
- Color / forma: Not determined
- Denso: 0.992 g/mL at 25 °C(lit.)
- Punto de ebullición: 234 °C(lit.)
- Punto de inflamación: Fahrenheit: 215.6 ° f < br / > Celsius: 102 ° C < br / >
- índice de refracción: n20/D 1.53(lit.)
- PSA: 20.23000
- Logp: 2.29610
- Disolución: Not determined
4-Phenyl-1-buten-4-ol Información de Seguridad
-
Símbolo:
- Palabra de señal:Warning
- Instrucciones de peligro: H302
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:2
4-Phenyl-1-buten-4-ol Datos Aduaneros
- Código HS:2906299090
- Datos Aduaneros:
China Customs Code:
2906299090Overview:
2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
4-Phenyl-1-buten-4-ol PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | WI222-1g |
4-Phenyl-1-buten-4-ol |
936-58-3 | 97.0%(GC) | 1g |
¥391.0 | 2022-06-10 | |
Enamine | EN300-106199-0.5g |
1-phenylbut-3-en-1-ol |
936-58-3 | 95% | 0.5g |
$24.0 | 2023-10-28 | |
Enamine | EN300-106199-1.0g |
1-phenylbut-3-en-1-ol |
936-58-3 | 95% | 1g |
$30.0 | 2023-06-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-252192-5 g |
1-Phenyl-3-buten-1-ol, |
936-58-3 | 5g |
¥647.00 | 2023-07-11 | ||
abcr | AB348629-25g |
4-Phenyl-1-buten-4-ol, 97%; . |
936-58-3 | 97% | 25g |
€323.00 | 2025-02-22 | |
abcr | AB348629-25 g |
4-Phenyl-1-buten-4-ol, 97%; . |
936-58-3 | 97% | 25g |
€361.00 | 2023-06-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X72635-1g |
1-PHENYL-3-BUTEN-1-OL |
936-58-3 | ≥97% | 1g |
¥308.0 | 2023-09-05 | |
Enamine | EN300-106199-0.1g |
1-phenylbut-3-en-1-ol |
936-58-3 | 95% | 0.1g |
$19.0 | 2023-10-28 | |
Enamine | EN300-106199-5.0g |
1-phenylbut-3-en-1-ol |
936-58-3 | 95% | 5g |
$70.0 | 2023-06-10 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160315-1g |
4-Phenyl-1-buten-4-ol |
936-58-3 | 97% | 1g |
¥260.90 | 2023-09-01 |
4-Phenyl-1-buten-4-ol Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Magnesium , Iodine Solvents: Tetrahydrofuran , Water
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Solvents: Diethyl ether ; 10 min, 0 °C; 2 - 3 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 10 min, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 10 min, 0 °C
Referencia
- Double Prins Cyclisation Enabled Rapid Access to α,ω-HydroxytetrahydropyransEuropean Journal of Organic Chemistry, 2022, 2022(40),,
Métodos de producción 3
Métodos de producción 4
Métodos de producción 5
Métodos de producción 6
Condiciones de reacción
1.1 Catalysts: Tetraphenylporphyrin , Palladium diacetate Solvents: Water ; 30 min, rt
1.2 Reagents: Indium bromide (InBr) ; 4.5 h, rt
1.2 Reagents: Indium bromide (InBr) ; 4.5 h, rt
Referencia
- Investigation of the aqueous transmetalation of π-allylpalladium with indium salt: the use of the Pd(OAc)2-TPPTS catalystOrganic & Biomolecular Chemistry, 2005, 3(8), 1375-1380,
Métodos de producción 7
Métodos de producción 8
Condiciones de reacción
1.1 Solvents: Diethyl ether ; 0 °C; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Referencia
- Copper-Catalyzed One-Pot Borylative Aldolisation β-Fluoride Elimination for the Formal Addition of Acrylates to Carbonyl MoietiesChemistry - A European Journal, 2018, 24(37), 9234-9237,
Métodos de producción 9
Condiciones de reacción
1.1 Catalysts: 10H,12H-[2,1]Benzazastibolo[1,2-a][2,1]benzazastibolium, 11-methyl-, hexafluorop… ; 5 min, rt
1.2 3 h, 25 °C
1.2 3 h, 25 °C
Referencia
- Organoantimony ionic compound containing bridge-type nitrogen atom ligand, its preparation process and application, China, , ,
Métodos de producción 10
Métodos de producción 11
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Triethylamine , Carbon monoxide Catalysts: Ruthenium trichloride Solvents: 1,4-Dioxane , Water ; 18 h, 90 psi, 70 °C
Referencia
- Catalytic Nucleophilic Allylation Driven by the Water-Gas Shift ReactionJournal of Organic Chemistry, 2018, 83(1), 23-48,
Métodos de producción 13
Métodos de producción 14
Condiciones de reacción
1.1 Catalysts: Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis[2,4,6-tris(1-m… Solvents: Toluene ; rt
Referencia
- Bi(cyclopentyl)diol-Derived Boronates in Highly Enantioselective Chiral Phosphoric Acid-Catalyzed Allylation, Propargylation, and Crotylation of AldehydesJournal of Organic Chemistry, 2020, 85(20), 12988-13003,
Métodos de producción 15
Métodos de producción 16
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Aluminum Catalysts: Indium trichloride Solvents: Water , 1-Butyl-3-methylimidazolium hexafluorophosphate ; 30 min, rt
Referencia
- Ionic liquid-accelerated allylation of carbonyl compounds with a catalytic amount of indium generated from in situ reduction of InCl3 with aluminumChemistry Letters, 2011, 40(5), 506-507,
Métodos de producción 18
Condiciones de reacción
1.1 Catalysts: 10H,12H-[2,1]Benzazabismolo[1,2-a][2,1]benzazabismolium, 1,2,3,4,6,7,8,11-octame… ; 5 min, rt
1.2 3 h, 25 °C
1.2 3 h, 25 °C
Referencia
- Organic bismuth ion compounds containing bridging nitrogen ligand, their preparation method and application as catalyst in allylation of aldehyde, China, , ,
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran , Water
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Unexpected Barbier-Grignard Allylation of Aldehydes with Magnesium in WaterJournal of the American Chemical Society, 1998, 120(35), 9102-9103,
Métodos de producción 20
4-Phenyl-1-buten-4-ol Raw materials
- Allylmagnesium Bromide (ca. 13% in Ethyl Ether, ca. 0.7mol/L)
- Allyl acetate
- Benzaldehyde
- Tetraallyltin
- 1,3,2-DIOXABOROLANE, 2-(2-PROPENYL)-
4-Phenyl-1-buten-4-ol Preparation Products
4-Phenyl-1-buten-4-ol Literatura relevante
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:936-58-3)4-Phenyl-1-buten-4-ol

Pureza:99%
Cantidad:25g
Precio ($):233.0